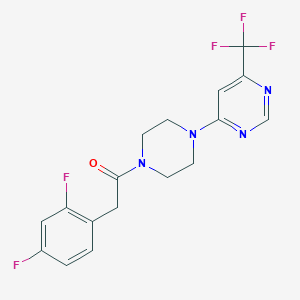

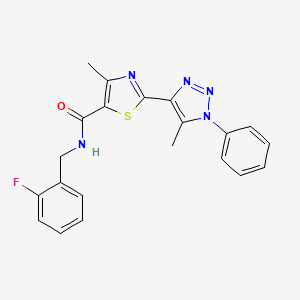

![molecular formula C25H19ClF3N3O2 B2590787 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1116059-82-5](/img/structure/B2590787.png)

1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of substituted N - (quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .

Chemical Reactions Analysis

The compound was synthesized through a series of reactions including quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .

Scientific Research Applications

Antiproliferative Activity and Antioxidant Properties

A study by Perković et al. (2016) describes the synthesis and biological evaluation of novel compounds with structures related to the specified urea derivative. These compounds, including urea and bis-urea derivatives, were tested for antiproliferative activity in vitro against several cancer cell lines. Derivatives exhibited moderate to strong antiproliferative effects, with notable activity against breast carcinoma MCF-7 cell lines. Additionally, certain derivatives showed high antioxidant activity, suggesting potential therapeutic applications in cancer treatment and prevention due to their ability to modulate oxidative stress (Perković et al., 2016).

Antimicrobial and Antiprotozoal Activities

Nava-Zuazo et al. (2010) synthesized a series of quinoline tripartite hybrids, which included structures similar to the urea derivative , and evaluated them against protozoa and Mycobacterium tuberculosis. These hybrids exhibited significant antimicrobial and antiprotozoal activities, with one compound being notably potent against Giardia intestinalis, Leishmania mexicana, and Mycobacterium tuberculosis. This research highlights the potential of such compounds in developing treatments for a broad spectrum of infectious diseases (Nava-Zuazo et al., 2010).

Inhibition of Translation Initiation and Potential Anticancer Agents

Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor, which plays a role in reducing cancer cell proliferation by affecting the initiation phase of protein translation. This study suggests that compounds with structural similarities to the specified urea derivative could serve as leads for developing targeted anticancer therapies by modulating translation initiation (Denoyelle et al., 2012).

Corrosion Inhibition

In the context of corrosion science, compounds structurally related to the specified urea derivative have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential industrial applications of such compounds in protecting metals against corrosion, thereby extending the life and ensuring the safety of metal structures and components (Mistry et al., 2011).

properties

IUPAC Name |

1-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClF3N3O2/c1-2-34-23-14-22(15-7-9-16(26)10-8-15)31-20-12-11-17(13-18(20)23)30-24(33)32-21-6-4-3-5-19(21)25(27,28)29/h3-14H,2H2,1H3,(H2,30,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFSIVCPPBWJRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

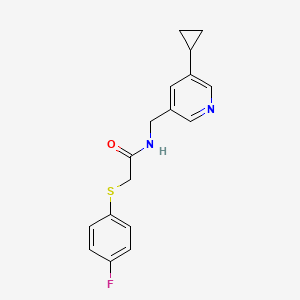

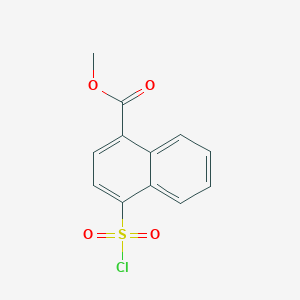

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate](/img/structure/B2590704.png)

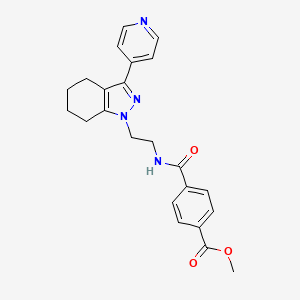

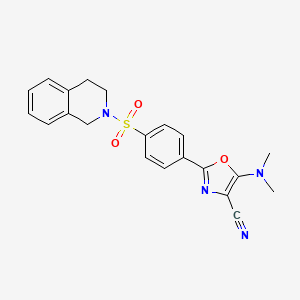

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)

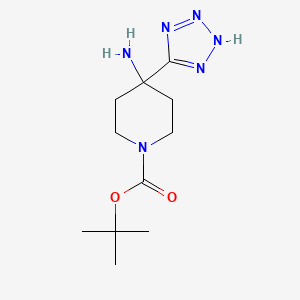

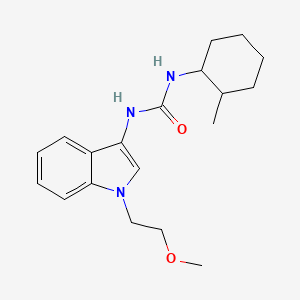

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)

![[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone](/img/structure/B2590719.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)